molecular formula C3H6N2O B15163024 4-Aminoazetidin-2-one CAS No. 147370-17-0

4-Aminoazetidin-2-one

Cat. No.: B15163024
CAS No.: 147370-17-0
M. Wt: 86.09 g/mol
InChI Key: PQKZFHHQCJHGQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoazetidin-2-one typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another method includes the Rh(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Aminoazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines and azetidinones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-Aminoazetidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Aminoazetidin-2-one is unique due to its balanced ring strain, which provides a combination of stability and reactivity that is not found in other similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry

Properties

CAS No.

147370-17-0

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

4-aminoazetidin-2-one

InChI

InChI=1S/C3H6N2O/c4-2-1-3(6)5-2/h2H,1,4H2,(H,5,6)

InChI Key

PQKZFHHQCJHGQF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)N

Origin of Product

United States

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